molecular formula C13H10F3NO B1612075 2-[4-(Trifluoromethyl)phenoxy]aniline CAS No. 60287-77-6

2-[4-(Trifluoromethyl)phenoxy]aniline

Cat. No.: B1612075
CAS No.: 60287-77-6
M. Wt: 253.22 g/mol
InChI Key: BFTIVOPFEMOUEP-UHFFFAOYSA-N
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Description

Significance of Trifluoromethyl and Phenoxy Moieties in Modern Chemical and Biological Research

The trifluoromethyl (-CF3) group and the phenoxy moiety are two of the most influential functional groups in medicinal chemistry. mdpi.comnih.gov The incorporation of a trifluoromethyl group into a molecule is a well-established strategy to enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.combohrium.com The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups and improve interactions with target proteins. mdpi.comwikipedia.org This group is often used as a bioisostere for chlorine or a methyl group, offering steric similarities while providing distinct electronic properties. wikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the metabolic resistance of trifluoromethylated compounds. mdpi.com

The phenoxy group, a phenyl ring linked through an ether oxygen, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.govnih.govmdpi.com Its presence can facilitate π–π stacking interactions with aromatic amino acid residues in protein targets, enhance hydrophobic interactions, and the ether oxygen can act as a hydrogen bond acceptor. nih.govencyclopedia.pub The versatility of the phenoxy group allows for substitution on the phenyl ring, enabling fine-tuning of the molecule's properties. nih.gov This moiety is a key component in drugs with a wide range of activities, including anticancer, antiviral, and neurological agents. nih.govmdpi.combohrium.com

General Overview of Aniline (B41778) Derivatives in Synthetic and Medicinal Chemistry Contexts

Aniline, the simplest aromatic amine, and its derivatives have a rich history in the chemical and pharmaceutical industries. nbinno.comwikipedia.org They serve as versatile starting materials and key intermediates in the synthesis of a vast array of compounds, including dyes, polymers, and, most notably, pharmaceuticals. wikipedia.orgresearchgate.net Historically, aniline derivatives were among the first synthetic drugs, with acetanilide (B955) being an early analgesic. nbinno.com A prominent modern example is paracetamol (acetaminophen), which is synthesized from aniline. nbinno.comsci-hub.se

The chemical reactivity of the amino group and the aromatic ring of aniline allows for a wide range of chemical modifications, making it a valuable building block for creating diverse molecular libraries for drug discovery. nbinno.comchemrxiv.org Aniline derivatives are integral to the synthesis of various classes of therapeutic agents, highlighting their enduring importance in medicinal chemistry. researchgate.netsci-hub.se

Current Research Landscape Pertaining to Fluorinated Phenoxyaniline (B8288346) Compounds

The convergence of the trifluoromethyl, phenoxy, and aniline moieties in a single molecular framework has led to a growing interest in fluorinated phenoxyaniline compounds. Research in this area is driven by the potential for these compounds to exhibit novel biological activities, stemming from the synergistic effects of their constituent parts. nih.gov

Recent studies have explored the synthesis and biological evaluation of various fluorinated phenoxyaniline derivatives. For instance, salicylanilide-based peptidomimetics containing a 4-(trifluoromethyl)aniline (B29031) moiety have shown significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The introduction of fluorine atoms or trifluoromethyl groups into phenoxyaniline structures is a strategy being actively pursued to modulate the bioactivity of these compounds. nih.govmdpi.com For example, the presence of a fluorine atom on a pyrazolo[3,4-b]pyridine core in the drug Vericiguat enhances its metabolic stability. mdpi.com

While specific, in-depth research on 2-[4-(Trifluoromethyl)phenoxy]aniline itself is not extensively documented in publicly available literature, the broader class of fluorinated phenoxyanilines is an active area of investigation. The synthesis of related structures, such as 4-[4-(Trifluoromethyl)phenoxy]aniline and 2-Fluoro-4-(trifluoromethyl)aniline, is established, providing pathways to generate diverse analogs for biological screening. sigmaaldrich.comsigmaaldrich.com The exploration of these compounds in areas like cancer and infectious diseases is ongoing, with the aim of developing new therapeutic agents. nih.govmdpi.com

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)17/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTIVOPFEMOUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592711
Record name 2-[4-(Trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60287-77-6
Record name 2-[4-(Trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Trifluoromethyl Phenoxy Aniline and Structural Analogs

Established Synthetic Routes to the Phenoxyaniline (B8288346) Core Structure

The formation of the central diaryl ether bond is the critical step in synthesizing the 2-[4-(trifluoromethyl)phenoxy]aniline framework. This is typically achieved through two major strategic pathways: nucleophilic aromatic substitution and metal-catalyzed coupling reactions. A common and effective approach involves creating the diaryl ether bond first, often resulting in a nitro-substituted intermediate, which is then reduced to the final aniline (B41778) product.

Nucleophilic aromatic substitution (SNAr) is a foundational method for constructing diaryl ethers, particularly when one of the aromatic rings is "activated" by the presence of strong electron-withdrawing groups. semanticscholar.orgorgsyn.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group. nih.gov

For the synthesis of 2-[4-(trifluoromethyl)phenoxy]aniline, a logical SNAr strategy involves the reaction of a phenoxide with an activated aryl halide. Specifically, 4-(trifluoromethyl)phenol (B195918) can be deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide. This nucleophile then attacks an aryl halide that is activated towards substitution, such as 1-fluoro-2-nitrobenzene. The fluorine atom serves as an excellent leaving group, and the nitro group, being strongly electron-withdrawing and positioned ortho to the fluorine, significantly lowers the energy barrier for the nucleophilic attack. semanticscholar.org

Following the SNAr reaction to form 2-nitro-1-[4-(trifluoromethyl)phenoxy]benzene, a subsequent reduction of the nitro group is required to yield the target aniline. This reduction is a standard transformation in organic synthesis and can be accomplished using various reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media.

A patent for a related compound, 4-nitro-2-(trifluoromethyl)-acetophenone, demonstrates a similar SNAr reaction with 4-chlorophenol (B41353) in the presence of potassium carbonate in DMF, highlighting the industrial applicability of this method for creating diaryl ether linkages. google.com

Transition metal catalysis offers powerful and versatile alternatives to classical SNAr reactions, often allowing for milder reaction conditions and broader substrate scope. The two most prominent methods for forming the phenoxyaniline skeleton are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling.

Ullmann Condensation: The Ullmann reaction is a classic copper-promoted coupling of an aryl halide with a nucleophile, such as a phenol (B47542) or an amine. organic-chemistry.org The traditional protocol often required harsh conditions (high temperatures >200°C and stoichiometric amounts of copper). mdpi.com However, modern advancements have led to milder, catalytic versions that utilize copper(I) salts (e.g., CuI) in the presence of a base and, crucially, a chelating ligand. researchgate.netnih.gov These ligands stabilize the copper center and facilitate the catalytic cycle.

Two primary Ullmann routes can be envisioned for 2-[4-(trifluoromethyl)phenoxy]aniline:

C-O Bond Formation: Coupling of 2-aminophenol (B121084) with an activated aryl halide like 1-bromo- or 1-iodo-4-(trifluoromethyl)benzene. This reaction would be catalyzed by a copper(I) source (e.g., CuI) with a suitable base (e.g., K2CO3, Cs2CO3, K3PO4) and often a ligand such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine in a polar aprotic solvent like DMF or DMSO. mdpi.comresearchgate.net

C-N Bond Formation: Coupling of 4-(trifluoromethyl)phenoxyamine with a 2-haloaniline derivative. More commonly, the synthesis would involve coupling 2-bromoaniline (B46623) with 4-(trifluoromethyl)phenol, which represents a C-O coupling.

The synthesis of related 2-aryl-6-(1H-indol-1-yl)-4-(trifluoromethyl)quinolines has been successfully achieved using an Ullmann-type copper-catalyzed amination, demonstrating the utility of this method for building complex molecules containing the trifluoromethyl moiety. researchgate.net

Buchwald-Hartwig Coupling: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds. wikipedia.orglibretexts.org While its primary use is for synthesizing aryl amines from aryl halides, variations of this reaction are also highly effective for C-O bond formation to create diaryl ethers. organic-chemistry.org The reaction typically employs a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine (B1218219) ligand, and a base.

The synthesis of the target compound could be approached via:

C-N Coupling: Coupling of 2-bromophenoxy-4-(trifluoromethyl)benzene with an ammonia (B1221849) equivalent. This would form the aniline group on a pre-formed diaryl ether. organic-chemistry.org

C-O Coupling: A more direct approach involves the palladium-catalyzed coupling of 2-bromoaniline (or 2-iodoaniline) with 4-(trifluoromethyl)phenol. The selection of the phosphine ligand (e.g., biarylphosphines like XPhos or SPhos) is critical for achieving high efficiency and yield. semanticscholar.orgbeilstein-journals.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenoxide, and finally reductive elimination to form the diaryl ether product and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Examples of Metal-Catalyzed Conditions for Phenoxyaniline Synthesis

Reactant 1 Reactant 2 Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
6-bromo-quinoline deriv. Indole CuI (10) DMEDA (20) K₃PO₄ Toluene 110 60 researchgate.net
Aryl Halide Phenol CuO-NPs None KOH/Cs₂CO₃ DMSO ~100 High mdpi.com
Bromobenzene Diamine CuI (10) None K₂CO₃ ChCl/Gly 60 98 researchgate.net
2-bromo-estrone deriv. Aniline Pd(OAc)₂ (5) XPhos (10) KOt-Bu Toluene 120 (MW) 70-91 beilstein-journals.org

Strategies for Functional Group Interconversion on the 2-[4-(Trifluoromethyl)phenoxy]aniline Framework

Once the core 2-[4-(trifluoromethyl)phenoxy]aniline structure is synthesized, it can be further modified through functional group interconversion. These modifications can target the aniline nitrogen or the aromatic rings, allowing for the creation of a library of analogs for various research applications.

The primary amino group of the aniline moiety is a versatile functional handle for a wide range of chemical transformations. Standard derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Further C-N Coupling: The primary aniline can serve as a nucleophile in subsequent Buchwald-Hartwig or Ullmann coupling reactions with different aryl halides to generate more complex triarylamines.

Introducing new substituents onto the aromatic rings requires careful consideration of the directing effects of the existing groups.

On the Aniline Ring: The amino group (-NH2) is a powerful activating, ortho-, para-directing group. The phenoxy group (-OAr) is also activating and ortho-, para-directing. Their combined influence strongly activates the positions ortho and para to the amino group (positions 4 and 6) for electrophilic aromatic substitution. Reactions like halogenation can be performed under mild conditions. For example, regioselective bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The use of specific solvents, such as hexafluoroisopropanol (HFIP), has been shown to enhance regioselectivity in the halogenation of substituted arenes. researchgate.netnih.gov

On the Phenoxy Ring: The trifluoromethyl group (-CF3) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. Electrophilic substitution on this ring is therefore more difficult and will preferentially occur at the positions meta to the -CF3 group (positions 3' and 5').

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

Achieving high yields in the synthesis of 2-[4-(trifluoromethyl)phenoxy]aniline and its analogs often requires systematic optimization of reaction parameters. This process is crucial in both academic and industrial settings to develop efficient, cost-effective, and scalable protocols.

For metal-catalyzed reactions like the Ullmann condensation, key variables include the choice of catalyst source (e.g., CuI, Cu2O, CuO nanoparticles), the ligand, the base, the solvent, and the reaction temperature. mdpi.comarxiv.org Research has shown that inexpensive ligands like N,N-dimethylglycine can significantly accelerate Ullmann-type couplings. researchgate.net The choice of base is also critical; while inorganic bases like K2CO3 are common, stronger bases like K3PO4 or Cs2CO3 can improve yields, particularly with less reactive substrates. mdpi.comresearchgate.net

Similarly, for Buchwald-Hartwig couplings, the performance is highly dependent on the palladium source, the specific phosphine ligand, and the base. The development of sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) has been instrumental in expanding the scope of these reactions to include challenging substrates and allowing for lower catalyst loadings. libretexts.orgbeilstein-journals.org

A hypothetical optimization study for the Ullmann C-O coupling between 2-aminophenol and 1-bromo-4-(trifluoromethyl)benzene is presented below to illustrate the process.

Table 2: Illustrative Optimization of Ullmann Coupling for a Phenoxyaniline Derivative

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1 CuI (10) None K₂CO₃ (2.0) DMF 140 35
2 CuI (10) 1,10-Phenanthroline (20) K₂CO₃ (2.0) DMF 140 68
3 CuI (10) 1,10-Phenanthroline (20) Cs₂CO₃ (2.0) DMF 140 82
4 CuI (5) 1,10-Phenanthroline (10) Cs₂CO₃ (2.0) DMF 120 75
5 CuI (5) DMEDA (10) Cs₂CO₃ (2.0) DMSO 120 79
6 CuI (5) N,N-Dimethylglycine (10) K₃PO₄ (2.0) Toluene 110 85

This table is a representative example based on general findings in the literature and does not represent empirically validated data for this specific reaction.

This systematic approach allows researchers to identify the optimal set of conditions that balances reaction efficiency, cost, and environmental impact for the synthesis of 2-[4-(trifluoromethyl)phenoxy]aniline.

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Trifluoromethyl Phenoxy Aniline and Derivatives

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for 2-[4-(trifluoromethyl)phenoxy]aniline is not widely published, analysis of closely related structures provides a strong basis for understanding its molecular geometry and packing in a crystalline environment.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of an aniline (B41778) derivative is characterized by several key vibrational modes. For phenoxyaniline (B8288346) derivatives, a stretching band for the N-H bond is typically observed around 3334 cm⁻¹. researchgate.net In aniline itself, two distinct peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group are found at approximately 3356 cm⁻¹ and 3433 cm⁻¹, respectively. researchgate.net The presence of the trifluoromethyl group introduces strong absorption bands typically in the region of 1100-1400 cm⁻¹ due to the C-F stretching vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings usually appear in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage would likely produce a strong band in the 1200-1250 cm⁻¹ region.

A representative, though not exhaustive, list of expected vibrational modes for 2-[4-(trifluoromethyl)phenoxy]aniline is provided below.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Asymmetric Stretch~3450
N-H Symmetric Stretch~3360
Aromatic C-H Stretch>3000
Aromatic C=C Stretch1450-1600
C-N Stretch~1270
Asymmetric C-O-C Stretch~1250
C-F Stretch1100-1400

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of aniline derivatives in a solvent like ethanol (B145695) typically shows absorption bands corresponding to π → π* transitions within the aromatic rings. For 4-nitroaniline, an absorption maximum is observed, which is influenced by the solvent environment. researchgate.net In the case of 2-[4-(trifluoromethyl)phenoxy]aniline, the presence of two aromatic rings and the trifluoromethyl substituent would influence the position and intensity of these absorption bands. The electronic transitions are expected to be in the UV region, likely with multiple bands corresponding to the different chromophores within the molecule. The exact wavelength of maximum absorbance (λmax) would be dependent on the solvent and the specific electronic environment of the molecule. For example, 4-phenylazoaniline hydrochloride has an absorbance peak at 381 nm. aatbio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 2-[4-(trifluoromethyl)phenoxy]aniline, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

In the ¹H NMR spectrum, the protons of the two different aromatic rings would appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts would be influenced by the positions of the substituents on each ring. The protons on the aniline ring would be affected by the electron-donating amino group, while the protons on the other ring would be influenced by the electron-withdrawing trifluoromethyl group. The amine protons (–NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. For comparison, in 4-phenoxyaniline, the aromatic protons appear in the range of δ 6.6-7.3 ppm. chemicalbook.com

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would provide further confirmation of the substitution pattern.

The ¹⁹F NMR spectrum is particularly useful for fluorine-containing compounds. A single sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group, providing unambiguous evidence for its presence.

The following table provides predicted chemical shift ranges for the different types of protons in 2-[4-(trifluoromethyl)phenoxy]aniline.

Proton TypePredicted ¹H Chemical Shift (ppm)
Aromatic Protons (Aniline Ring)6.5 - 7.5
Aromatic Protons (Trifluoromethylphenyl Ring)7.0 - 8.0
Amine Protons (-NH₂)Broad singlet, variable

Proton Nuclear Magnetic Resonance (¹H NMR)

Detailed, experimentally verified ¹H NMR data for 2-[4-(Trifluoromethyl)phenoxy]aniline is not available in the reviewed scientific literature. To provide an illustrative example of the types of signals that would be expected, one can consider the general features of the two aromatic rings and the amine group. However, without experimental data, specific chemical shifts (δ), coupling constants (J), and multiplicities cannot be accurately reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similar to the ¹H NMR data, specific ¹³C NMR spectral data for 2-[4-(Trifluoromethyl)phenoxy]aniline has not been reported in the accessible scientific literature. The spectrum would be expected to show distinct signals for each of the unique carbon environments within the molecule, including the trifluoromethyl group, the two phenyl rings, and the carbons bonded to the oxygen and nitrogen atoms. However, the precise chemical shifts for these signals are not documented.

Computational and Quantum Chemical Studies on 2 4 Trifluoromethyl Phenoxy Aniline

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy. For a molecule like 2-[4-(trifluoromethyl)phenoxy]aniline, DFT calculations, likely utilizing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would provide significant insights into its behavior. nih.gov

Based on studies of similar phenoxy aniline (B41778) structures, it is expected that the molecule is not perfectly planar. The ether linkage provides rotational flexibility, leading to a twisted conformation. The table below presents a hypothetical set of optimized geometric parameters for 2-[4-(trifluoromethyl)phenoxy]aniline, derived from standard bond lengths and angles for similar fragments.

Table 1: Hypothetical Optimized Geometric Parameters for 2-[4-(Trifluoromethyl)phenoxy]aniline

Parameter Bond/Angle Value (Å/°)
Bond Length C-O (Ether) 1.37
Bond Length C-N (Amine) 1.40
Bond Length C-CF3 1.49
Bond Angle C-O-C 118.5

Note: These values are illustrative and would require specific DFT calculations for confirmation.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed spectral bands. For 2-[4-(trifluoromethyl)phenoxy]aniline, characteristic frequencies would include N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, and C-O-C stretching of the ether linkage.

Table 2: Predicted Characteristic Vibrational Frequencies for 2-[4-(Trifluoromethyl)phenoxy]aniline

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch Amine ~3500
N-H Symmetric Stretch Amine ~3400
C-F Symmetric Stretch Trifluoromethyl ~1130
C-O-C Asymmetric Stretch Ether ~1240

Note: These are expected ranges and would be precisely calculated in a dedicated DFT study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In 2-[4-(trifluoromethyl)phenoxy]aniline, the HOMO is likely to be localized on the electron-rich aniline ring, while the LUMO may be distributed over the trifluoromethyl-substituted phenoxy ring due to the electron-withdrawing nature of the CF₃ group.

HOMO: Indicates the ability to donate an electron.

LUMO: Indicates the ability to accept an electron.

HOMO-LUMO Gap: Relates to the molecule's excitability and chemical stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites. For 2-[4-(trifluoromethyl)phenoxy]aniline, the MEP surface would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions prone to electrophilic attack. The area around the amine hydrogens would show positive potential (blue), highlighting their role as hydrogen bond donors. The trifluoromethyl group would also contribute to a region of positive potential due to the high electronegativity of the fluorine atoms.

Theoretical Prediction of Physicochemical Parameters Relevant to Biological Activity, Including Lipophilicity

Computational tools can predict various physicochemical properties that are crucial for a compound's potential biological activity. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes. For 2-[4-(trifluoromethyl)phenoxy]aniline, the presence of the trifluoromethyl group is expected to significantly increase its lipophilicity. Predictive models, such as XlogP3, can estimate this value. A predicted XlogP value for the isomeric 4-phenoxy-2-(trifluoromethyl)aniline (B2788508) is 3.7, suggesting that the target compound would have a similar high lipophilicity. uni.lu

Table 3: Predicted Physicochemical Properties for 2-[4-(Trifluoromethyl)phenoxy]aniline

Parameter Predicted Value Significance
Molecular Weight 253.22 g/mol sigmaaldrich.com Affects diffusion and transport
XlogP ~3.7 High lipophilicity, influences membrane permeability
Hydrogen Bond Donors 1 (the -NH₂ group) Potential for interaction with biological targets

Molecular Docking Simulations for Investigating Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. Given the structural similarities of 2-[4-(trifluoromethyl)phenoxy]aniline to known anti-inflammatory agents, a plausible target for docking studies would be the cyclooxygenase (COX) enzymes, particularly COX-2.

A docking simulation would involve placing the 2-[4-(trifluoromethyl)phenoxy]aniline molecule into the active site of the COX-2 protein. The simulation would predict the binding energy, which is an estimate of the strength of the interaction, and the specific amino acid residues involved in the binding. It is hypothesized that the aniline moiety could form hydrogen bonds with key residues in the active site, while the trifluoromethylphenoxy group could engage in hydrophobic interactions within a side pocket of the enzyme. Such studies are crucial for rational drug design and for understanding the potential therapeutic applications of the compound.

Studies on Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of molecules like 4-chloro-2-(trifluoromethyl)aniline (B1214093) is crucial for the development of new materials for photonic and optoelectronic applications. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO behavior of such compounds.

Detailed research on 4-chloro-2-(trifluoromethyl)aniline employed DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to determine its NLO properties. nih.gov The key parameters calculated include the total dipole moment (μ) and the first-order hyperpolarizability (β), which are fundamental indicators of a molecule's potential for second-harmonic generation (SHG). nih.gov

The calculated results indicated that 4-chloro-2-(trifluoromethyl)aniline exhibits microscopic NLO behavior, as evidenced by its non-zero hyperpolarizability values. nih.gov The presence of both an electron-donating amino group and an electron-withdrawing trifluoromethyl group can lead to intramolecular charge transfer, a key factor in enhancing NLO response. The computed HOMO-LUMO energy gap for 4C2TFA further supports the occurrence of charge transfer within the molecule. nih.gov

The total dipole moment and the individual components of the first-order hyperpolarizability for 4-chloro-2-(trifluoromethyl)aniline are presented in the table below. These theoretical values are essential for the preliminary screening of potential NLO materials before proceeding with more resource-intensive experimental synthesis and characterization.

Table 1: Calculated Dipole Moment and First-Order Hyperpolarizability of 4-chloro-2-(trifluoromethyl)aniline

Parameter Value
Dipole Moment (μ) [Debye]
μ_x -1.531
μ_y -2.911
μ_z 0.203
Total Dipole Moment (μ_tot) 3.291
First-Order Hyperpolarizability (β) [x10⁻³⁰ cm⁵/esu]
β_xxx -108.9
β_xxy -48.1
β_xyy 18.7
β_yyy 149.3
β_xxz -11.9
β_xyz 1.8
β_yyz -1.2
β_xzz -4.1
β_yzz 8.2
β_zzz 1.1

| Total First-Order Hyperpolarizability (β_tot) | 189.5 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. nih.gov

Pharmacological and Biological Research Applications of 2 4 Trifluoromethyl Phenoxy Aniline and Its Analogs

Evaluation of Anticancer Activities

Analogs of 2-[4-(trifluoromethyl)phenoxy]aniline have been extensively investigated for their potential as anticancer agents. The research focuses on their ability to interfere with critical pathways that control tumor growth, proliferation, and survival.

A primary strategy in modern cancer therapy is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth. nih.gov Analogs featuring the trifluoromethyl-phenoxy-aniline backbone are prominent in the development of kinase inhibitors. nih.gov

B-Raf, a kinase in the MAPK signaling pathway, is a frequent target, as its mutation is a driver in many cancers, including melanoma. nih.govmdpi.com The development of B-Raf inhibitors is a key area of research, with several compounds advancing into clinical trials. nih.gov The broader family of Raf kinases (A-Raf, B-Raf, C-Raf) plays a central role in regulating cell proliferation, and their inhibition is a promising anti-cancer strategy. nih.govresearchgate.net

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are critical mediators of angiogenesis, the process by which tumors form new blood vessels to support their growth. mdpi.com Inhibiting VEGFR-2 is a validated approach to disrupt a tumor's blood supply. mdpi.comnih.gov Numerous heterocyclic derivatives, including those based on quinazoline, quinoline, and pyrimidine, have been designed as VEGFR-2 inhibitors. nih.govekb.eg For instance, certain dimethoxyquinazoline-indazole-aryl-urea derivatives have shown excellent VEGFR-2 inhibitory activity. mdpi.com A series of N-arylmethyl-aniline/chalcone hybrids have also been designed as VEGFR-2 inhibitors, showing potent growth inhibition against a wide range of cancer cell lines. nih.gov

Beyond Raf and VEGFR, analogs have been developed to target other kinases. For example, 4-(Trifluoromethyl)aniline (B29031) has been identified as an inhibitor of DYRK1A and DYRK1B kinases. medchemexpress.com Other derivatives have been found to inhibit kinases such as Tie2, LCK, and TrkA. mdpi.com The table below summarizes the inhibitory activity of various analogs against specific kinases.

Table 1: Kinase Inhibition by 2-[4-(Trifluoromethyl)phenoxy]aniline Analogs

Compound Class / Derivative Target Kinase Inhibitory Concentration (IC₅₀)
Urea-benzothiazole derivative VEGFR-2 43.1 nM mdpi.com
4-(Trifluoromethyl)aniline DYRK1A 54.84 nM medchemexpress.com
4-(Trifluoromethyl)aniline DYRK1B 186.40 nM medchemexpress.com
Quinoline-thiazolidine-4-one urea (B33335) derivative VEGFR-2 Potent Inhibition nih.gov
Isatin-thiazolidinone derivative VEGFR-2 69.1 nM nih.gov

A hallmark of cancer is the evasion of programmed cell death (apoptosis) and deregulation of the cell division cycle. Therapeutic agents are often designed to reactivate these processes in cancer cells.

Cell cycle progression is controlled by cyclin-dependent kinases (CDKs), which are regulated by cyclins and CDK inhibitors. mdpi.com Disruption of this machinery can lead to cell cycle arrest, preventing cancer cells from replicating. Research has shown that various compounds can induce cell cycle arrest at different phases, such as G0/G1 or G2/M. mdpi.comnih.gov For example, the transcription factor c-Myc is a key regulator of the G1 to S phase transition, and its inhibition can lead to G0/G1 arrest. mdpi.com G2/M arrest can be triggered by DNA damage, activating signaling pathways involving proteins like ATM, Chk2, and p53. oncotarget.com The p53 protein can up-regulate the inhibitor p21, which in turn blocks the cdc2/cyclin B complex, halting cells at the G2/M checkpoint. oncotarget.com Phenoxyacetamide derivatives have been shown to induce apoptosis in liver cancer cells through the inhibition of PARP-1. nih.gov This demonstrates that compounds structurally related to 2-[4-(trifluoromethyl)phenoxy]aniline can effectively trigger these essential anticancer mechanisms. The process of cell cycle exit is fundamentally linked to cell differentiation and is a critical component of tumor suppression. nih.gov

The anticancer potential of novel compounds is initially evaluated through in vitro assays using various cancer cell lines. Promising candidates are then often tested in in vivo animal models to assess their efficacy in a living system.

Derivatives containing the trifluoromethyl-phenoxy-aniline scaffold have been subjected to this rigorous testing pipeline. For instance, novel phenoxyacetamide derivatives were evaluated for their anti-proliferative and apoptotic activity against HepG2 liver cancer cells in vitro. nih.gov Subsequent in vivo studies in animal models confirmed that these compounds could reduce liver enzyme markers associated with malignancy, indicating a therapeutic effect. nih.gov Similarly, N-arylmethyl-aniline/chalcone hybrids showed potent growth inhibitory effects against a panel of 59 human cancer cell lines, including those from leukemia, non-small cell lung cancer, melanoma, and breast cancer. nih.gov

In vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating anticancer drugs. A urea-benzothiazole derivative of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (B1428690) showed good activity against K-562 leukemia and KM12 colorectal cancer cells in vitro. mdpi.com Another study demonstrated that trichodermin, a natural product, could induce G0/G1 cell cycle arrest in ovarian cancer cells in vitro and effectively decelerate tumor growth in xenograft-bearing mice in vivo. mdpi.com These studies highlight the established pathway from laboratory cell culture to preclinical animal models for validating the efficacy of these compounds. nih.govnih.gov

Investigation of Antimicrobial and Antifungal Properties

The rise of drug-resistant microbes necessitates the discovery of new antimicrobial and antifungal agents. nih.gov Fluorinated compounds, including those with trifluoromethyl groups, are a subject of intense research in this area due to their unique chemical properties. nih.govnih.gov

Derivatives containing the trifluoromethyl-phenoxy-aniline motif have been incorporated into various molecular scaffolds and tested for antimicrobial activity. Studies on novel chalcones bearing trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups revealed significant antibacterial and antifungal activity. nih.gov These compounds were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal strains including Candida albicans and Aspergillus niger. nih.gov In one study, compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.gov

Similarly, pyrazole (B372694) derivatives substituted with N-(trifluoromethyl)phenyl groups have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A phenoxy-substituted pyrazole derivative was identified as a potent antimicrobial with minimum inhibitory concentration (MIC) values of 1 µg/mL against several bacterial strains. nih.gov The table below summarizes the antimicrobial activities of some of these analog classes.

Table 2: Antimicrobial and Antifungal Activity of Analogs

Compound Class Tested Microorganism Activity/Result
Trifluoromethyl Chalcone Staphylococcus aureus, Bacillus subtilis Antibacterial Activity nih.gov
Trifluoromethyl Chalcone Candida albicans, Aspergillus niger Antifungal Activity nih.gov
N-(Trifluoromethyl)phenyl Pyrazole Methicillin-Resistant S. aureus (MRSA) Potent Growth Inhibition (MIC as low as 0.78 µg/mL) nih.gov
Phenoxy-substituted Pyrazole Various Gram-positive bacteria Potent Activity (MIC = 1 µg/mL) nih.gov
s-Triazine Derivatives Candida albicans Antifungal Activity (MIC = 3.125 µg/mL for some analogs) mdpi.com

Assessment of Antimalarial Activity

Malaria remains a major global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite creates a constant need for new therapeutic agents. nih.gov Chemical structures related to 2-[4-(trifluoromethyl)phenoxy]aniline have been explored as scaffolds for novel antimalarials.

One area of research has focused on 4(1H)-quinolones. Analogs of 7-(2-phenoxyethoxy)-4(1H)-quinolone substituted with trifluoromethyl phenyl groups showed moderate to promising antimalarial activity. nih.gov A fluoro-trifluoromethyl-phenyl-substituted analog, in particular, displayed excellent activity against both the W2 (chloroquine-resistant) and TM90-C2B (chloroquine-sensitive) strains of P. falciparum. nih.gov

Other studies have investigated different chemical classes. A series of 2-substituted analogues of a 5-[3-(trifluoromethyl)phenoxy]quinoline parent compound were synthesized and evaluated, with one analog found to be more active and less toxic than the parent drug. nih.gov Pyrazole derivatives containing an aniline (B41778) moiety have also been identified as having micromolar activity against both chloroquine-sensitive and resistant Plasmodium strains. mdpi.com More recently, a hybrid molecule covalently linking the drug artesunate (B1665782) with 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) was synthesized and showed potent activity against multiple parasite lines. malariaworld.orgresearchgate.net

Table 3: Antimalarial Activity of Analogs

Compound Class / Derivative Plasmodium falciparum Strain Activity (EC₅₀ / IC₅₀)
Fluoro-trifluoromethyl-phenyl-substituted PEQ W2 (Resistant) 27.9 nM nih.gov
Fluoro-trifluoromethyl-phenyl-substituted PEQ TM90-C2B (Sensitive) 31.0 nM nih.gov
Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) 3D7 (Sensitive) 11.47 ng/mL malariaworld.org
Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) W2 (Resistant) 1.45 ng/mL malariaworld.org

Modulation of Enzyme and Receptor Interactions as Molecular Probes

Beyond direct therapeutic applications, compounds featuring the trifluoromethyl-phenoxy-aniline scaffold serve as valuable molecular probes to study the function and structure of various enzymes and receptors. Their ability to be systematically modified allows for the fine-tuning of binding affinity and selectivity, making them ideal tools for elucidating biological pathways.

For example, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine were optimized from an initial hit to develop a potent and irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). nih.gov LOXL2 is a copper-dependent amine oxidase involved in tissue fibrosis, and this selective inhibitor, PAT-1251, became a first-in-class small molecule to enter clinical development, demonstrating the power of this scaffold in creating highly specific enzyme modulators. nih.gov

In the realm of kinase research, 4-(Trifluoromethyl)aniline was identified as an inhibitor of DYRK1A and DYRK1B kinases, providing a chemical tool to probe the function of these enzymes. medchemexpress.com Furthermore, computational and synthetic studies have highlighted the importance of the 3-(trifluoromethyl)aniline (B124266) moiety in the design of type-2 protein kinase inhibitors, which bind to a specific inactive conformation of the kinase. nih.gov This indicates that the scaffold is not just a passive carrier but an active participant in achieving selective receptor interaction. Quinoxaline (B1680401) derivatives, which can incorporate this aniline structure, are known to act as selective ATP-competitive inhibitors for a range of kinases, further cementing their role as versatile molecular probes. ekb.eg

Pharmacodynamic and Pharmacokinetic Profiling in Drug Discovery Frameworks

The journey of a drug candidate from initial discovery to clinical application is critically dependent on a thorough understanding of its pharmacodynamic (PD) and pharmacokinetic (PK) properties. For analogs of 2-[4-(trifluoromethyl)phenoxy]aniline, this profiling is essential to optimize their therapeutic potential and minimize potential liabilities. This section delves into the systematic evaluation of the PD and PK parameters that are crucial within drug discovery frameworks.

Pharmacodynamic Profiling

Pharmacodynamics addresses the effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect. For analogs of 2-[4-(trifluoromethyl)phenoxy]aniline, which have been investigated for various therapeutic applications such as anticancer agents, understanding their interaction with biological targets is paramount.

Research into structurally related compounds, such as 4-anilinoquinazolines and 4-anilino-quinazoline derivatives, has demonstrated that these classes of molecules can act as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. For instance, certain 4-anilinoquinazoline (B1210976) derivatives have been identified as competitive inhibitors at the ATP binding site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov The trifluoromethyl group, a common feature in these analogs, can significantly influence the electronic properties and binding interactions of the molecule with its target protein.

The evaluation of pharmacodynamic properties often involves a battery of in vitro assays to determine the compound's potency and selectivity. Key parameters measured include:

IC50 (Half-maximal inhibitory concentration): This value indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For example, the anticancer activity of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives was evaluated against various cancer cell lines to determine their IC50 values.

Ki (Inhibition constant): This parameter represents the equilibrium constant for the binding of an inhibitor to an enzyme, providing a measure of the inhibitor's affinity for the target.

Receptor Occupancy: In vivo studies can be conducted to determine the extent and duration of target engagement, which is crucial for predicting the therapeutic dose and dosing schedule.

The following interactive table provides examples of pharmacodynamic data for analogs structurally related to 2-[4-(trifluoromethyl)phenoxy]aniline, highlighting their potential as kinase inhibitors.

Compound/Analog ClassTargetAssay TypeIC50/Ki Value
4-Anilinoquinazoline Derivative (Compound 20)EGFR Tyrosine KinaseIn Vitro Kinase Assay29 pmol/L (IC50)
4-Phenoxy-phenyl Isoxazole Derivative (Compound 6g)hACC1In Vitro Enzyme Assay99.8 nM (IC50)
N-Aryl-2-trifluoromethyl-quinazoline-4-amine DerivativesWerner (WRN) Helicase (inferred)Antiproliferative Assay (PC3, K562, HeLa cells)Varies by derivative

Pharmacokinetic Profiling

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A favorable pharmacokinetic profile is essential for a drug to reach its target in sufficient concentrations and for an appropriate duration to elicit a therapeutic effect. The inclusion of the trifluoromethyl group in the 2-[4-(trifluoromethyl)phenoxy]aniline scaffold can significantly impact its ADME properties due to its effects on lipophilicity, metabolic stability, and membrane permeability.

Absorption: For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. nih.gov The lipophilicity, often expressed as logP or logD, is another key determinant of absorption.

Distribution: Once absorbed, a drug is distributed throughout the body via the bloodstream. The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body's tissues compared to the plasma. dovepress.com Plasma protein binding (PPB) is another important factor, as only the unbound fraction of the drug is generally considered pharmacologically active. bioline.org.br

Metabolism: The liver is the primary site of drug metabolism, where enzymes such as the cytochrome P450 (CYP) family play a major role in modifying drug molecules to facilitate their excretion. utsouthwestern.edu In vitro metabolic stability studies using liver microsomes or hepatocytes are crucial for predicting the in vivo clearance and half-life of a compound. utsouthwestern.eduresearchgate.netnih.gov For instance, studies on fluoroaniline-containing compounds have shown that the position of the fluorine atom can significantly affect metabolic stability, with para-substituted fluoroanilines being more susceptible to metabolic degradation. nih.gov The trifluoromethyl group generally enhances metabolic stability by blocking potential sites of oxidation. nih.gov

Excretion: Finally, the drug and its metabolites are eliminated from the body, primarily through the kidneys (urine) or the liver (bile/feces). The clearance (CL) of a drug is a measure of the rate at which it is eliminated from the body.

The interactive table below summarizes key pharmacokinetic parameters for various compounds, providing a reference for the expected profile of 2-[4-(trifluoromethyl)phenoxy]aniline analogs.

Compound/Analog ClassSpeciesParameterValue
KBP-7018Preclinical Species (average)Oral Bioavailability21% - 68%
Half-life (t1/2)4.8 - 19.3 hours (predicted human)
Volume of Distribution (Vss)1.51 - 4.65 L/kg
Clearance (CL)~20% of hepatic blood flow (predicted human)
Fluoro-containing MK2 inhibitor (Compound 19)RatOral BioavailabilitySignificantly improved over non-fluorinated analog
2-(2-methylquinolin-4-ylamino)-N-phenyl acetamideIn VitroPlasma Protein Binding78.82 ± 0.13%
Vicinal Diaryl-Substituted Isoxazole (Compound 85)Human MicrosomesMetabolic Stability (% remaining after 45 min)55%

Structure Activity Relationship Sar Studies of 2 4 Trifluoromethyl Phenoxy Aniline Derivatives

Impact of Trifluoromethyl Group Position and Substitution Patterns on Biological Efficacy and Selectivity

The trifluoromethyl (CF₃) group is a prevalent substituent in medicinal chemistry due to its unique electronic and steric properties. mdpi.commdpi.com Its high electronegativity and lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, membrane permeability, and binding affinity. mdpi.com The strategic placement of the CF₃ group on an aromatic ring is known to enhance the pharmacodynamics and pharmacokinetics of compounds. nih.gov

In the context of 2-[4-(Trifluoromethyl)phenoxy]aniline derivatives, the position of the CF₃ group is critical. While direct SAR studies on positional isomers of this specific compound are not extensively detailed in the provided literature, general principles and studies on related structures offer valuable insights. For instance, in a series of benzimidazole-based P2X3 receptor antagonists, moving from a 2-methyl to a 2-trifluoromethyl derivative resulted in a nearly 10-fold increase in metabolic stability. mdpi.com This highlights the CF₃ group's role in blocking metabolically labile sites. mdpi.com

Furthermore, substitution patterns on both the phenoxy and aniline (B41778) rings modulate biological activity. In studies on biphenyl (B1667301) derivatives, fluorine substitution was found to significantly enhance antibacterial activity. epa.gov Specifically, a bis-fluoro substitution at the meta-position of the biphenyl backbone synergistically contributed to antimicrobial efficacy. epa.gov In another study on salicylanilide-based compounds, derivatives containing a 4-(trifluoromethyl)aniline (B29031) moiety showed high activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of the CF₃ group with other substituents is a key strategy for tuning activity. For example, in a series of 7-anilino triazolopyrimidines, derivatives with halogen-substituted anilines, such as 4'-fluoroaniline and 4'-chloroaniline, displayed the greatest antiproliferative activity. nih.gov

The following table summarizes the impact of substitution patterns on the biological activity of related aniline and diaryl ether derivatives.

Compound SeriesSubstitution PatternBiological ActivityReference
Benzimidazole-4,7-diones2-Trifluoromethyl substitutionIncreased metabolic stability compared to 2-methyl analog. mdpi.com mdpi.com
Biphenyl Derivativesmeta-Bis-Fluoro substitutionEnhanced antibacterial activity. epa.gov epa.gov
Salicylanilides4-(Trifluoromethyl)aniline moietyHigh activity against MRSA and other bacteria. nih.gov nih.gov
7-Anilino Triazolopyrimidines4'-Fluoroaniline or 4'-ChloroanilinePotent antiproliferative activity (mean IC₅₀ of 83-91 nM). nih.gov nih.gov
Quinoxaline (B1680401) 1,4-di-N-oxides3-Trifluoromethyl groupImproved antitaeniasis activity compared to 3-methyl group. mdpi.com mdpi.com

Role of the Phenoxy Linker in Receptor Binding and Molecular Recognition

The phenoxy linker, which forms the diaryl ether core of 2-[4-(Trifluoromethyl)phenoxy]aniline, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net It is not merely a passive spacer but plays an active role in orienting the two aromatic rings in a specific conformation required for optimal interaction with a biological target. mdpi.com This spatial arrangement is crucial for fitting into the binding pocket of a receptor or enzyme.

The ether oxygen of the phenoxy group can influence receptor binding in several ways. While it is sometimes presumed to favor the optimal arrangement of the phenyl ring at the binding site without direct interaction, in other cases, it can form hydrogen bonds. mdpi.com Molecular docking studies on various compounds have shown that the diaryl ether linkage is often involved in hydrophobic interactions within the receptor. nih.govresearchgate.net

In a study of diaryl ether-based ligands for the estrogen-related receptor α (ERRα), the diaryl ether structure was central to the development of potent and selective ligands. nih.govresearchgate.net A cocrystal structure of a lead compound with the ERRα ligand-binding domain revealed specific interactions facilitated by this core structure. nih.gov Similarly, SAR studies on diarylpropionitriles as estrogen receptor ligands demonstrated that the core structure, which includes a diaryl linkage, is critical for receptor subtype selectivity. nih.gov The flexibility and conformational preferences imparted by the ether linkage allow for fine-tuning of ligand-receptor interactions, which is essential for achieving selectivity.

Influence of Aniline Substituents on Compound Potency and Cytotoxicity

Studies on various N-aryl compounds have demonstrated that substitutions on the anilino moiety can significantly influence bioactivity. For instance, in a series of novel N-arylbenzo[h]quinazolin-2-amines, cytotoxicity assays showed that the substitution on the anilino part had a major effect. beilstein-journals.org A compound with an unsubstituted anilino group (4a) and its meta-fluoro analogue (4i) exhibited low micromolar toxicities against several cancer cell lines, whereas other analogues were less active or more selective for specific cell lines. beilstein-journals.org This indicates that even small changes, like the addition of a single fluorine atom, can alter the cytotoxicity profile.

In another study on thienopyrimidine derivatives, substitution on the aniline ring with halogens like fluorine and chlorine resulted in compounds with notable cytotoxic properties against the HCT116 colorectal cancer cell line. researchgate.net Research on substituted anilines has also shown a correlation between chemical structure and toxicity, with hemolysis being a common toxicological finding. nih.gov The intensity of these effects often correlates with the physicochemical properties of the substituents. nih.gov

The following table presents cytotoxicity data for various aniline-substituted compounds, illustrating the influence of different substituents on their biological activity.

Compound SeriesAniline SubstituentCell LineCytotoxicity (IC₅₀)Reference
N-Arylbenzo[h]quinazolin-2-aminesUnsubstitutedHCT-1161.7 µM beilstein-journals.org
N-Arylbenzo[h]quinazolin-2-aminesmeta-FluoroHCT-1166.0 µM beilstein-journals.org
N-Arylbenzo[h]quinazolin-2-aminesmeta-MethoxyCaco-24.3 µM beilstein-journals.org
N-Arylbenzo[h]quinazolin-2-aminesortho-FluoroCaco-24.6 µM beilstein-journals.org
ThienopyrimidinesHalogen (F, Cl)HCT116Active (IC₅₀ of MS4e = 357.12 µg/ml) researchgate.net
2-Amino-benzo[de]isoquinoline-1,3-dionesVarious aniline-based moietiesHCT-116, MCF-7, Hep-G2IC₅₀ values from 1.3 to 8.3 µg/mL nih.gov

Correlation between Computational Parameters and Observed Biological Outcomes

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding and predicting the biological activity of chemical compounds. nih.govnih.gov These approaches correlate calculated molecular descriptors (e.g., electronic properties, lipophilicity, steric parameters) with experimentally observed outcomes like potency or toxicity. nih.govpensoft.net

For aniline and diaryl ether derivatives, several studies have successfully applied these computational models. A 3D-QSAR study on quinoxaline derivatives revealed that enhancing in vitro activity required more hydrophobic and less sterically hindered substituent groups. nih.gov In another QSAR analysis of thiazole (B1198619) derivatives, it was found that antioxidant activity increased with decreasing molecular area, volume, and lipophilicity, but with an increasing dipole moment magnitude. pensoft.net These models provide a quantitative framework for predicting the activity of new, unsynthesized compounds. pensoft.net

Molecular docking studies offer insights into the specific binding interactions between a ligand and its receptor. nih.govnih.gov For example, docking of 2-anilinopyridinyl-benzothiazole Schiff bases into the colchicine (B1669291) binding site of tubulin helped to explain their cytotoxic mechanism by disrupting microtubule dynamics. nih.gov Similarly, computational studies on transition metal complexes of 2-phenoxyaniline-based ligands, including density functional theory (DFT) and molecular electrostatic potential analysis, have been used to support and explain the observed antimicrobial activities. tandfonline.com

While a specific QSAR or detailed docking study for 2-[4-(Trifluoromethyl)phenoxy]aniline was not found in the provided search results, the principles from related structures are highly applicable. A computational model for a new compound in this class would likely consider parameters such as:

LogP (Lipophilicity): The trifluoromethyl group significantly increases lipophilicity, which can be correlated with membrane permeability and binding to hydrophobic pockets. mdpi.com

Dipole Moment and Electrostatic Potential: These parameters describe the electronic distribution and are crucial for electrostatic and hydrogen bonding interactions with the receptor. pensoft.net

HOMO/LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals can be related to the molecule's reactivity and ability to participate in charge-transfer interactions. pensoft.net

Binding Energy: Calculated from docking simulations, this value estimates the affinity of the compound for its target protein. nih.gov

These computational parameters, when correlated with experimental data, can guide the rational design of more effective analogs. nih.govphysiomeproject.org

Rational Design Strategies for Lead Compound Optimization and Analog Development

Rational drug design aims to optimize lead compounds by making targeted structural modifications based on an understanding of their SAR and interaction with their biological target. purdue.edumdpi.com For a lead compound like 2-[4-(Trifluoromethyl)phenoxy]aniline, several strategies can be employed for analog development.

One primary strategy is bioisosteric replacement . The trifluoromethyl group, for instance, is often used as a bioisostere for a chlorine atom due to their similar steric size. mdpi.com However, the CF₃ group has vastly different electronic properties, which can be exploited to fine-tune activity. mdpi.com Similarly, other groups on the aniline or phenoxy rings could be replaced with bioisosteres to improve properties like solubility or metabolic stability without losing potency.

Structure-based design , guided by molecular docking or crystal structures, is another powerful approach. nih.gov If the target receptor is known, analogs can be designed to form additional favorable interactions, such as new hydrogen bonds or hydrophobic contacts, within the binding site. mdpi.com For example, if a hydrophobic pocket is identified near the aniline ring, adding lipophilic substituents could enhance binding affinity.

Pharmacophore-based design can be used even without a known receptor structure. By identifying the key chemical features (pharmacophore) responsible for activity from a series of active analogs, new compounds can be designed that retain this essential arrangement while modifying other parts of the molecule to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov For instance, if the diaryl ether core and the trifluoromethyl-substituted phenyl ring are essential for activity, modifications could be focused on the aniline ring to reduce cytotoxicity or improve solubility. mdpi.combeilstein-journals.org

A common lead optimization challenge is high metabolic clearance. mdpi.com A strategy to address this is to "harden" the molecule by replacing metabolically labile sites, such as a C-H bond on an aromatic ring, with a more stable C-F bond. mdpi.com The presence of the CF₃ group already contributes to metabolic stability. mdpi.commdpi.com

Finally, structural simplification is a strategy to reduce molecular complexity, which can often improve pharmacokinetic profiles and synthetic accessibility. purdue.edu If parts of the 2-[4-(Trifluoromethyl)phenoxy]aniline scaffold are found to be non-essential for activity, they could be removed or simplified to create more "drug-like" analogs.

Applications in Materials Science and Polymer Chemistry

Utilization of 2-[4-(Trifluoromethyl)phenoxy]aniline as a Monomeric Building Block for Advanced Polymers

The direct polymerization of 2-[4-(Trifluoromethyl)phenoxy]aniline into long-chain polymers is not feasible as it is a monoamine. In polycondensation reactions, which are typical for forming polymers like polyamides and polyimides, monomers must be bifunctional (or have higher functionality) to enable chain propagation. A monoamine would act as a chain terminator, capping the polymer chain and thus limiting the molecular weight.

However, 2-[4-(Trifluoromethyl)phenoxy]aniline serves as a crucial precursor for the synthesis of bifunctional monomers. Through various organic reactions, it can be converted into diamines or dianhydrides, which can then be used as true monomeric building blocks. The incorporation of the trifluoromethyl (–CF₃) group is particularly significant. This group is known to enhance several key properties of the resulting polymers, including:

Solubility: The bulky, non-polar –CF₃ group can disrupt polymer chain packing, increasing the free volume and allowing solvent molecules to penetrate more easily. This often transforms otherwise insoluble aromatic polymers into materials that can be processed from solution. mdpi.com

Dielectric Properties: The low polarizability of the C–F bond helps to decrease the dielectric constant of the polymers, a critical property for microelectronics applications. researchgate.net

Optical Transparency: The introduction of fluorine can reduce intermolecular charge-transfer interactions, leading to polymers with less color and higher optical transparency. mdpi.com

Therefore, while not a monomer in the traditional sense, 2-[4-(Trifluoromethyl)phenoxy]aniline is a vital starting material for creating advanced polymers, leveraging the desirable attributes of its trifluoromethylphenoxy structure.

Synthesis and Characterization of Novel Fluorine-Containing Polyamides

Novel fluorine-containing polyamides are often synthesized to achieve enhanced properties such as improved solubility, thermal resistance, and processability. While direct polymerization using 2-[4-(Trifluoromethyl)phenoxy]aniline is not possible, it can be used to synthesize a diamine monomer first. For instance, a structurally related unsymmetrical diamine, 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, has been used to create a series of high-performance polyamides. mdpi.com

The synthesis of these polyamides is typically carried out via a direct polycondensation reaction, such as the Yamazaki-Higashi method. mdpi.com In this process, the diamine monomer is reacted with various aromatic dicarboxylic acids in the presence of a condensing agent (e.g., triphenyl phosphite (B83602) and pyridine) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). mdpi.comresearchgate.net The resulting polymers often exhibit amorphous structures, which contributes to their excellent solubility in a range of organic solvents. mdpi.com

The characterization of these polyamides reveals the significant impact of the fluorine-containing moieties. The polymers can be cast into flexible and transparent films, which exhibit high glass transition temperatures (Tg), often exceeding 300°C, and excellent thermal stability. mdpi.comresearchgate.net

Table 1: Properties of Polyamides Derived from a Structurally Related Fluorinated Diamine

Dicarboxylic Acid UsedInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)
Terephthalic acid1.121028.1321
Isophthalic acid0.95957.5308
4,4′-Oxydibenzoic acid1.25989.2315

Data adapted from studies on polyamides synthesized from 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dicarboxylic acids. mdpi.com

These properties make such fluorinated polyamides highly suitable for applications requiring high-temperature performance and optical clarity.

Development of Polyimides with Tailored Properties for Specialized Applications

Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net However, conventional aromatic polyimides are often insoluble and intensely colored, which limits their applications. The incorporation of fluorine, often through monomers derived from precursors like 2-[4-(Trifluoromethyl)phenoxy]aniline, is a key strategy to overcome these limitations.

A common route for synthesizing polyimides is a two-step process. First, a diamine is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical imidization. researchgate.net The introduction of trifluoromethyl groups and flexible ether linkages from the diamine monomer significantly enhances the solubility of the resulting polyimides, allowing them to be dissolved in various organic solvents and processed into films. researchgate.net

For example, polyimides synthesized from the structurally related diamine 1,3-bis(4-amino-2-trifluoromethylphenoxy)naphthalene exhibit excellent solubility, high thermal stability (with 5% weight loss temperatures often exceeding 500°C), and low dielectric constants. researchgate.net

Table 2: Properties of Polyimides from a Structurally Related Fluorinated Diamine and Various Dianhydrides

DianhydrideInherent Viscosity (dL/g)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C)Dielectric Constant (1 MHz)
PMDA0.853105202.95
6FDA0.922905352.81
ODPA1.052855402.88

Data adapted from studies on polyimides derived from fluorinated diamines and commercial dianhydrides like Pyromellitic dianhydride (PMDA), 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), and 4,4'-oxydiphthalic anhydride (B1165640) (ODPA). researchgate.net

The combination of these properties makes these fluorinated polyimides prime candidates for applications in the aerospace and microelectronics industries, where high performance under extreme conditions is required. researchgate.net

Exploration in the Synthesis of Specialty Chemicals

Beyond its role as a precursor to polymer monomers, 2-[4-(Trifluoromethyl)phenoxy]aniline is a valuable intermediate in the synthesis of various specialty chemicals. Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry, used to create a wide range of molecules.

The presence of the trifluoromethyl group makes this aniline derivative particularly useful in the synthesis of agrochemicals and pharmaceuticals, where fluorine incorporation is known to enhance biological activity and metabolic stability. The reactivity of the amine group allows for a variety of chemical transformations. For instance, it can undergo reactions such as acylation. A similar compound, 4-(trifluoromethyl)aniline (B29031), has been shown to react with cinnamoyl chloride to form an N-substituted cinnamamide. researchgate.net This amide can then undergo an acid-catalyzed intramolecular cyclization to produce a dihydroquinolinone derivative, which is a heterocyclic scaffold found in many biologically active compounds. researchgate.net

Given this reactivity, 2-[4-(Trifluoromethyl)phenoxy]aniline can be employed in similar reaction schemes to create more complex heterocyclic systems. These systems can serve as key intermediates for new drug candidates or as functional molecules for materials science applications, such as organic light-emitting diodes (OLEDs) or specialty dyes. Its structure is well-suited for creating molecules with tailored electronic and photophysical properties.

Future Perspectives and Emerging Research Directions for 2 4 Trifluoromethyl Phenoxy Aniline

The scaffold of 2-[4-(Trifluoromethyl)phenoxy]aniline and related fluorinated phenoxyanilines represents a significant area of interest in medicinal chemistry and materials science. The unique properties conferred by the trifluoromethyl group and the diaryl ether linkage continue to drive research into new applications and improved synthetic processes. The future of this chemical class is poised for significant advancements, propelled by innovations in synthetic chemistry, computational science, and a deeper understanding of its biological potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[4-(Trifluoromethyl)phenoxy]aniline, and how can reaction conditions be optimized for high yield?

  • Method : A robust route involves nucleophilic aromatic substitution between p-hydroxyaniline and 1-fluoro-4-(trifluoromethyl)benzene in dimethylformamide (DMF) with potassium carbonate as a base. Heating at 80–100°C for 12–24 hours under inert atmosphere yields the product. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to fluorinated reagent), monitor reaction progress via TLC, and use excess base (K₂CO₃) to neutralize HF byproducts.

Q. Which analytical techniques are most effective for characterizing 2-[4-(Trifluoromethyl)phenoxy]aniline and assessing purity?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–7.5 ppm) and trifluoromethyl group splitting patterns.
  • FT-IR : Confirm C-F stretches (~1100–1200 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹).
    • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., m/z 267.20 for [M+H]⁺) .

Q. How does the trifluoromethyl group influence the electronic and steric properties of the aniline moiety in substitution reactions?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to meta positions. This enhances stability but may slow nucleophilic attack .
  • Steric Effects : The bulky -CF₃ group hinders ortho-substitution, favoring para-phenoxy linkage formation during synthesis. Comparative studies with methyl or methoxy analogs show reduced reaction rates due to steric hindrance .

Advanced Research Questions

Q. How can kinetic and mechanistic studies elucidate the role of substituents in nucleophilic aromatic substitution (SNAr) reactions involving 2-[4-(Trifluoromethyl)phenoxy]aniline?

  • Method : Conduct time-resolved ¹⁹F NMR to monitor fluoride ion release during SNAr. Vary temperature (40–120°C) and measure activation energy (Eₐ) via Arrhenius plots.
  • Catalytic Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. Compare yields under microwave vs. conventional heating .

Q. What experimental approaches resolve discrepancies in reported biological activities of 2-[4-(Trifluoromethyl)phenoxy]aniline derivatives across different assays?

  • Strategies :

  • Dose-Response Curves : Test compounds across a broad concentration range (nM–µM) to identify non-linear effects.
  • Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.
  • Metabolite Profiling : LC-MS/MS to detect in situ degradation products that may interfere with activity .

Q. What methodologies are recommended for identifying and quantifying synthetic byproducts (e.g., di- or tri-substituted isomers) in 2-[4-(Trifluoromethyl)phenoxy]aniline synthesis?

  • Byproduct Analysis :

  • GC-MS : Use a DB-5MS column to separate volatile impurities. Monitor for peaks with m/z corresponding to over-substituted products.
  • HPLC-DAD : Compare retention times and UV spectra against synthesized reference standards.
    • Quantification : Apply external calibration curves for known byproducts (e.g., 2,4-bis(trifluoromethyl)phenoxy derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.